3-Methyl-2,4-dioxo-1-(pyrrolidin-3-yl)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
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Overview
Description
3-Methyl-2,4-dioxo-1-(pyrrolidin-3-yl)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is a complex organic compound with a unique structure that includes a pyrrolidine ring and a tetrahydropyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2,4-dioxo-1-(pyrrolidin-3-yl)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of magnesium in tetrahydrofuran to prepare a Grignard reagent, followed by the addition of trimethyl borate and subsequent reactions under inert atmosphere .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2,4-dioxo-1-(pyrrolidin-3-yl)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include bis-triphenylphosphine-palladium (II) chloride, sodium hydrogencarbonate, and N,N-dimethyl-formamide. The reactions are typically carried out under inert atmosphere at elevated temperatures .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with 2-methyl-4-fluorophenylboronic acid under inert atmosphere can yield various substituted derivatives of the original compound .
Scientific Research Applications
3-Methyl-2,4-dioxo-1-(pyrrolidin-3-yl)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties, including its use in drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Methyl-2,4-dioxo-1-(pyrrolidin-3-yl)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile involves its interaction with specific molecular targets and pathways. The exact mechanism is still under investigation, but it is believed to involve binding to certain enzymes or receptors, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other tetrahydropyrimidine derivatives and pyrrolidine-containing molecules. Examples include:
- 2,4-Dimethylphenylboronic acid
- 2-Methyl-4-fluorophenylboronic acid
Uniqueness
What sets 3-Methyl-2,4-dioxo-1-(pyrrolidin-3-yl)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile apart is its unique combination of functional groups and its potential for diverse chemical reactions and applications. Its structure allows for a wide range of modifications, making it a versatile compound for research and development.
Properties
Molecular Formula |
C10H12N4O2 |
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Molecular Weight |
220.23 g/mol |
IUPAC Name |
3-methyl-2,4-dioxo-1-pyrrolidin-3-ylpyrimidine-5-carbonitrile |
InChI |
InChI=1S/C10H12N4O2/c1-13-9(15)7(4-11)6-14(10(13)16)8-2-3-12-5-8/h6,8,12H,2-3,5H2,1H3 |
InChI Key |
SWJNTWHQGVBFMB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C(=CN(C1=O)C2CCNC2)C#N |
Origin of Product |
United States |
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